molecular formula C8H5ClN2O2 B3053122 3-Chloro-2-methyl-6-nitrobenzonitrile CAS No. 51123-60-5

3-Chloro-2-methyl-6-nitrobenzonitrile

Cat. No. B3053122
Key on ui cas rn: 51123-60-5
M. Wt: 196.59 g/mol
InChI Key: IMRNPVPCQHLOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04455311

Procedure details

1 mol of 2,6-dichloro-3-nitrotoluene in 1 l of dimethyl sulfoxide was stirred at 150° for 5 hours with 1 mol of copper (I) cyanide. The mixture was then cooled, poured into water and extracted with ethyl acetate. The organic phase was evaporated and the residue was purified by chromatography on silica gel. There was obtained 2-methyl-3-chloro-6-nitrobenzonitrile (yield 60%), m.p. 97°-98°.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[C:3]=1[CH3:12].[Cu][C:14]#[N:15].O>CS(C)=O>[CH3:12][C:3]1[C:4]([Cl:11])=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
Name
copper (I) cyanide
Quantity
1 mol
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
1 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.